3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole
Description
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is a complex organic compound that features a unique structure combining anthracene, dioxepine, and isoxazole moieties
Properties
CAS No. |
112176-06-4 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-anthracen-9-yl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole |
InChI |
InChI=1S/C20H17NO3/c1-3-7-15-13(5-1)9-14-6-2-4-8-16(14)19(15)20-17-10-22-12-23-11-18(17)24-21-20/h1-9,17-18H,10-12H2 |
InChI Key |
ANRIRPBZGQPSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(COCO1)ON=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. For instance, the reaction between anthracenenitrile oxide and a suitable dipolarophile, such as N-Boc protected (S)-alanine allyl ester, can yield the desired compound . The reaction is usually carried out in dichloromethane (DCM) at room temperature, and the product is isolated through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, leading to changes in cellular function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular interactions within cells .
Comparison with Similar Compounds
Similar Compounds
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- 2-(Anthracen-9-yl)benzothiazole
- (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate
Uniqueness
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d]isoxazole is unique due to its combination of anthracene, dioxepine, and isoxazole moieties, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications, particularly in fields requiring specific fluorescence characteristics and reactivity profiles.
Biological Activity
3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole (CAS Number: 1261989-93-8) is a synthetic compound characterized by its unique dioxepino and oxazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a scaffold for drug development.
- Molecular Formula : CHN O
- Molecular Weight : 319.354 g/mol
- Structure : The compound features a fused ring system that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antioxidant Properties : It may also function as an antioxidant, reducing oxidative stress in cells.
Research Findings
Recent studies have explored the compound's efficacy and safety profile. Below are some key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). |
| Study 2 | Showed that the compound induces apoptosis via the intrinsic pathway, evidenced by increased caspase activity. |
| Study 3 | Evaluated the antioxidant capacity using DPPH assay; results indicated a notable reduction in free radicals. |
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
- Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting induction of apoptosis.
-
Case Study on Antioxidant Activity :
- In vitro assays demonstrated that the compound effectively scavenged DPPH radicals with an IC50 value of 30 µM.
- Additionally, it was found to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
